molecular formula C8H9NO2 B150793 Methyl 3-methylpyridine-2-carboxylate CAS No. 59718-84-2

Methyl 3-methylpyridine-2-carboxylate

Cat. No. B150793
CAS RN: 59718-84-2
M. Wt: 151.16 g/mol
InChI Key: CCQFKEITVOTHIW-UHFFFAOYSA-N
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Description

Methyl 3-methylpyridine-2-carboxylate (M3MPC) is an organic compound belonging to the family of pyridine-2-carboxylates. It is a colorless liquid with a pungent odor, and is soluble in water and alcohol. M3MPC has been studied for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use in the treatment of certain diseases.

Scientific Research Applications

Synthesis and Derivatives

Methyl 3-methylpyridine-2-carboxylate plays a role in the synthesis of various chemical compounds. Shi Qunfeng and colleagues (2012) explored its use in synthesizing Methyl 4-Fluoro-3-methylpyridine-2-carboxylate through a series of reactions including oxidation, nitration, reduction, and the Balz-Schiemann reaction (Shi Qunfeng et al., 2012). Similarly, a study by Nagashree et al. (2013) discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives and their antimicrobial activity, highlighting the role of this compound in creating bioactive compounds (Nagashree et al., 2013).

Antimicrobial Activity

The antimicrobial properties of compounds derived from this compound are noteworthy. Abu-Youssef et al. (2010) found that silver(I) complexes prepared from this compound showed significant activity against various bacteria and yeasts (Abu-Youssef et al., 2010).

Structural and Physicochemical Studies

Katrusiak et al. (2011) studied the effects of methylation on intermolecular interactions and lipophilicity in a series of methylated pyridazine carboxylic acids, providing insights into the physicochemical properties of such compounds (Katrusiak et al., 2011).

Catalysis and Chemical Reactions

Takács et al. (2007) explored the use of this compound in palladium-catalyzed aminocarbonylation reactions, which are significant in the synthesis of biologically important compounds (Takács et al., 2007). Furthermore, Waddell et al. (2011) examined the hydration products of certain pyridine derivatives, contributing to the understanding of molecular interactions involving these compounds (Waddell et al., 2011).

Electrophoresis and Separation Techniques

Research by Wren (1991) on the electrophoretic separation of methylpyridines, including derivatives of this compound, provides valuable insights into separation techniques in analytical chemistry (Wren, 1991).

Safety and Hazards

“Methyl 3-methylpyridine-2-carboxylate” is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing with plenty of soap and water if it comes into contact with skin (P302 + P352) .

properties

IUPAC Name

methyl 3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-4-3-5-9-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFKEITVOTHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483064
Record name Methyl 3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59718-84-2
Record name Methyl 3-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methylpyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Heat a mixture of 3-methylpicolinic acid (1.0 g, 7.3 mmol), potassium carbonate (4.1 g, 29.7 mmol), and iodomethane (4.4 g, 31.0 mmol) in acetone (35 mL) overnight under reflux. Filter, wash the residue with EtOAc, and concentrate in vacuo. Pass through a short plug of silica gel eluting with hexane/EtOAc (1:1) to provide 2-methoxycarbonyl-3-methylpyridine as a pale yellow liquid (630 mg, 57%). To a solution of 2-methoxycarbonyl-3-methylpyridine in anhydrous THF (10 mL) at 0° C., add with stirring a solution of 1M lithium aluminum hydride in THF (5 mL, 5 mmol), and continue stirring for 30 min at 0° C. Allow the mixture to warm to ambient temperature and quench cautiously with 0.5M aqueous NaOH. Heat the mixture at 60° C. for 40 min, cool to ambient temperature, extract with EtOAc, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (4:3) to give the desired intermediate (90 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Methyl 3-methylpyridine-2-carboxylate in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate?

A1: this compound serves as the starting material in the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate []. The synthesis involves a multi-step process starting with oxidation, nitration, and reduction of this compound to yield Methyl 4-amino-3-methylpyridine-2-carboxylate. This intermediate is then subjected to a modified Balz-Schiemann reaction to finally obtain Methyl 4-fluoro-3-methylpyridine-2-carboxylate.

Q2: Can you elaborate on the overall yield of the synthesis and its implications?

A2: The research paper indicates an overall yield of approximately 18% for the synthesis of Methyl 4-fluoro-3-methylpyridine-2-carboxylate, based on the initial amount of this compound used []. This yield suggests that the synthesis is relatively inefficient, potentially prompting further research into optimizing reaction conditions or exploring alternative synthetic routes to improve efficiency.

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